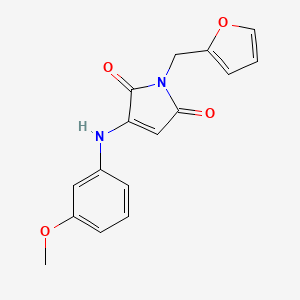
1-(furan-2-ylmethyl)-3-((3-methoxyphenyl)amino)-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(furan-2-ylmethyl)-3-((3-methoxyphenyl)amino)-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C16H14N2O4 and its molecular weight is 298.298. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(Furan-2-ylmethyl)-3-((3-methoxyphenyl)amino)-1H-pyrrole-2,5-dione, also known as a pyrrole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a furan ring and a methoxyphenyl group, which may contribute to its interactions with various biological targets. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of furan-2-carbaldehyde with 3-methoxybenzylamine under reductive amination conditions. The use of reducing agents such as sodium cyanoborohydride enhances the yield and purity of the final product. The reaction can be summarized as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The furan and methoxyphenyl groups facilitate binding interactions that can modulate enzyme activity or receptor signaling pathways. Notably, similar pyrrole derivatives have shown promise as inhibitors of key signaling pathways involved in cancer progression.
Antitumor Activity
Research indicates that derivatives of pyrrole-2,5-dione exhibit significant antitumor properties. For instance, compounds structurally related to this compound have been shown to inhibit the growth of cancer cell lines and in vivo tumor models. A study demonstrated that certain pyrrole derivatives inhibited colon cancer cell lines with GI50 values ranging from 10−8 M to 10−7 M .
Anti-inflammatory Properties
In addition to antitumor effects, this compound may exhibit anti-inflammatory properties. Studies have indicated that similar compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). This suggests a potential role in managing inflammatory diseases .
Case Studies
| Study | Compound Tested | Biological Activity | Findings |
|---|---|---|---|
| Dubinina et al. (2007) | 4-Amino-3-chloro-1H-pyrrole-2,5-dione | Antitumor | Inhibited growth of HCT-116 colon cancer cells (GI50 ~ 10−8 M) |
| Kuznietsova et al. (2016) | Various pyrrole derivatives | Anti-inflammatory | Reduced IL-6 and TNF-α production in PBMCs |
| Garmanchuk et al. (2013) | Pyrrole derivatives | Antioxidant | Demonstrated low toxicity and antioxidant properties |
特性
IUPAC Name |
1-(furan-2-ylmethyl)-3-(3-methoxyanilino)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-21-12-5-2-4-11(8-12)17-14-9-15(19)18(16(14)20)10-13-6-3-7-22-13/h2-9,17H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLLJTALWPMDNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=CC(=O)N(C2=O)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














